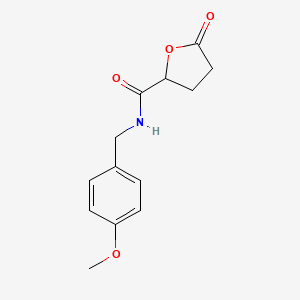

N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide

Description

N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide (CAS: 2357110-52-0, molecular formula: C₁₃H₁₅NO₄, molecular weight: 249.26 g/mol) is a synthetic carboxamide derivative featuring a tetrahydrofuran lactone core substituted with a 4-methoxybenzyl group. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as hemerocallisamine I . The compound requires storage at 2–8°C under dry conditions to maintain stability, reflecting sensitivity to moisture and thermal degradation . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and acute oral toxicity (H302), necessitating careful handling .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGGHUWSNJKACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Lactone Core

The lactone moiety is synthesized from amino acid precursors. For example, 2-amino-4-(4-methoxyphenyl)-4-oxobutanoic acid (9 ) undergoes selective reduction using sodium borohydride (NaBH₄) in a methanol-water mixture (77% yield). Subsequent cyclization under acidic conditions (conc. HCl, room temperature, 4 h) yields (3S,5S)-3-amino-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one (10 ). This step is sensitive to pH and temperature, as premature lactonization or over-reduction can occur.

Boc Protection and Activation

The amino group in 10 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The resulting Boc-protected lactone (7 ) is activated for coupling via mixed anhydride formation. Ethyl chloroformate and Et₃N in THF at 0°C generate the reactive intermediate, which is critical for minimizing side reactions.

Catalytic Cyclization Using TBAB and Zinc Triflate

An alternative route employs transition-metal catalysis to streamline lactone formation. As reported in Chemical Communications, this method avoids harsh acidic conditions:

Oxidative Cyclization Conditions

A 1,2-cyclopentanedione precursor undergoes ozonolysis to generate a keto-ester intermediate. Catalytic zinc triflate (Zn(OTf)₂) and tetrabutylammonium bromide (TBAB) promote cyclization in dichloromethane (CH₂Cl₂) at –20°C. The reaction proceeds via a chelated transition state, ensuring regioselective lactonization.

Deprotection and Functionalization

The cyclized product is treated with hydrochloric acid to remove Boc groups, followed by coupling with 4-methoxybenzylamine using standard carbodiimide chemistry. This method achieves an overall yield of 69% for the lactone intermediate, with fewer purification steps compared to multi-step approaches.

Alternative Synthetic Routes

Grignard Addition Strategies

Grignard reagents like 2-(2-1,3-dioxanyl)ethylmagnesium bromide add to Weinreb amides, forming acetal-protected intermediates. Oxidative cleavage (e.g., ozone) followed by reduction (N-Selectride) yields stereodefined alcohols, which cyclize to lactones under acidic conditions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of 5-hydroxytetrahydrofuran-2-carboxamide.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds for Comparison:

(2S,4S)-4-(2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-formyl-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide (rac-8)

(2S,4S)-4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide (rac-13)

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6)

Comparative Data Table

Functional Group Impact on Properties

- Lactone vs. Piperidine-Dione Cores : The lactone in the target compound enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks in synthesis. In contrast, the piperidine-dione analogue may exhibit reduced reactivity due to conjugation effects .

- Protecting Groups : Compounds like rac-8 incorporate bulky silyl ethers, improving stability during synthetic steps but complicating purification .

Hazard and Stability Considerations

The target compound’s requirement for cold storage contrasts with analogues like rac-8 and rac-13, where stability data are unreported. Its H302 (oral toxicity) and H315/H319 (irritation) hazards suggest higher acute toxicity compared to non-lactone analogues, likely due to the reactive lactone moiety .

Biological Activity

N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a carboxamide functional group and a methoxybenzyl substituent. Its structural characteristics contribute to its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic and receptor activities. The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, studies suggest that it can interfere with fatty acid synthase (FASN) pathways, which are often upregulated in cancer cells, thus presenting a potential target for cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on breast and prostate cancer cells, with IC50 values indicating potent activity compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Prostate Cancer (LNCaP) | 12 | Cell cycle arrest |

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A series of antimicrobial assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Effective against Gram-negative bacteria |

Research Findings

- Synthesis and Structure-Activity Relationship : The synthesis of this compound has been optimized for yield and purity. Structure-activity relationship (SAR) studies indicate that modifications to the methoxy group can significantly enhance biological activity, suggesting avenues for further drug development .

- In Vivo Studies : Preliminary in vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth rates without significant toxicity, positioning it as a candidate for further clinical evaluation .

- Potential Side Effects : While promising, ongoing research is required to fully understand the pharmacokinetics and possible side effects associated with long-term use of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves coupling the 4-methoxybenzylamine moiety with a functionalized tetrahydrofuran-carboxylic acid derivative. Key steps include:

- Activation of the carboxylic acid (e.g., using EDCl/HOBt or DCC) for amide bond formation .

- Purification via column chromatography and crystallization.

- Structural confirmation using ¹H/¹³C NMR (to verify methoxybenzyl and tetrahydrofuran protons) and HPLC (for purity >95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) protons at ~3.8 ppm and aromatic protons from the benzyl group (6.8–7.3 ppm). ¹³C NMR confirms carbonyl (C=O) and tetrahydrofuran ring carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₁₅NO₄, [M+H]⁺ = 250.1078) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield while minimizing side products?

- Methodology :

- Reaction Condition Screening : Test solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for amidation) to improve efficiency .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

- Scale-Up Considerations : Pilot studies under inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydrofuran ring .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological assays?

- Approach :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess impact on bioactivity .

- In Silico Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict interactions with targets like enzymes or receptors .

- Functional Assays : Test analogs in dose-response curves (e.g., IC₅₀ determination in enzyme inhibition assays) .

Q. How should conflicting data on the compound’s bioactivity be resolved?

- Analysis Framework :

- Assay Validation : Replicate experiments across independent labs using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .

- Purity Verification : Re-analyze batches via HPLC-UV/ELSD to rule out impurities affecting results .

- Statistical Robustness : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for variability .

Q. What methodologies are suitable for studying the compound’s in vivo pharmacokinetics?

- Protocol :

- Bioavailability Studies : Administer the compound orally/intravenously in rodent models; collect plasma samples for LC-MS/MS analysis of half-life (t½) and AUC .

- Metabolite Profiling : Use hepatocyte incubations or microsomal assays to identify Phase I/II metabolites .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs via scintillation counting .

Research Gaps and Future Directions

Q. What unexplored applications of this compound warrant investigation?

- Proposals :

- Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map cellular targets .

- Material Science : Explore its use as a ligand in metal-organic frameworks (MOFs) due to the methoxybenzyl group’s coordination potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.